Cdk8/19-IN-1 is classified as a small molecule inhibitor that selectively targets the kinase activities of cyclin-dependent kinases 8 and 19. These kinases are part of the Mediator complex, which plays a crucial role in linking transcription factors to RNA polymerase II, thereby regulating gene expression. The development of Cdk8/19-IN-1 was based on structure-based drug design principles, utilizing computational models to optimize its binding affinity and selectivity towards CDK8 and CDK19 over other kinases .
The synthesis of Cdk8/19-IN-1 involves several key steps:
Cdk8/19-IN-1 features a complex molecular structure characterized by:
Cdk8/19-IN-1 primarily engages in reversible binding interactions with its target kinases. The chemical reactions involving this compound can be summarized as follows:
The mechanism of action of Cdk8/19-IN-1 involves:
Cdk8/19-IN-1 exhibits several notable physical and chemical properties:
Cdk8/19-IN-1 has significant potential applications in various scientific domains:
CDK8/19-IN-1 is a potent and selective ATP-competitive inhibitor that targets the Mediator kinases CDK8 and CDK19 with high specificity. Biochemical profiling reveals half-maximal inhibitory concentrations (IC50) of 0.46 nM for CDK8 and 0.99 nM for CDK19, while exhibiting significantly reduced activity against CDK9 (IC50 = 270 nM) [3] [9]. Kinase selectivity screens demonstrate moderate off-target inhibition (≥50% at 1 µM) of kinases like GSK3β, PLK1, and ASK1, though with 580-fold lower potency compared to CDK8/19 [3]. Binding affinity studies quantified by dissociation constants (Kd) confirm strong interactions with CDK19 (Kd = 25 nM) and CDK8 (Kd = 46 nM), contrasting with weak binding to EPHA3 (Kd > 3000 nM) [3]. This selectivity arises from the compound’s recognition of unique structural features in the CDK8/19 ATP-binding pockets, including hydrophobic residues and kinase-specific hinge regions.
Table 1: Selectivity Profile of CDK8/19-IN-1
Target Kinase | IC50 (nM) | Dissociation Constant (Kd) |
---|---|---|
CDK8 | 0.46 | 46 nM |
CDK19 | 0.99 | 25 nM |
CDK9 | 270 | Not determined |
GSK3β | >1,000* | Not determined |
EPHA3 | Not determined | >3000 nM |
* >50% inhibition at 1 µM [3].
CDK8/19-IN-1 (C19H18N4O4S2; MW: 430.5 Da) occupies the ATP-binding cleft of CDK8/19 through specific intermolecular interactions [3] [8] [9]. The inhibitor’s pyridine-thiazole core forms hydrogen bonds with catalytic residues in the kinase hinge region, while its methoxyethylcarbamoyl group engages in hydrophobic interactions with the kinase’s front pocket [3] [9]. This binding mode sterically hinders ATP access and disrupts the phosphotransfer reaction required for substrate phosphorylation. Structural analyses reveal that divergent residues in the C-terminal tails of CDK8 versus CDK19 influence inhibitor affinity, explaining the slightly higher potency against CDK19 (Kd = 25 nM vs. 46 nM for CDK8) [3] [9]. Mutagenesis studies further confirm that substitutions in the ATP-binding pocket (e.g., T173D) abolish inhibition, validating the compound’s dependency on an intact catalytic domain [9].
Table 2: Structural Features of CDK8/19 Targeted by CDK8/19-IN-1
Interaction Site | Chemical Moieties Involved | Functional Consequence |
---|---|---|
Kinase hinge region | Hydrogen bonds with pyridine-thiazole | Disrupts catalytic residue alignment |
Hydrophobic front pocket | Methoxyethylcarbamoyl group | Blocks ATP docking |
C-terminal tail residues | Variable interactions with CDK8 vs. CDK19 | Differential affinity (CDK19 > CDK8) |
ATP-binding cleft | Steric occlusion | Prevents phosphotransfer to substrates |
CDK8/19-IN-1 disrupts the functional integration of the Mediator kinase module (CDK8/19-CCNC-MED12-MED13) with the core Mediator complex. The Mediator complex acts as a molecular bridge between enhancer-bound transcription factors and RNA Polymerase II (RNPII) [1] [6]. Inhibition of CDK8/19 kinase activity prevents phosphorylation-dependent recruitment of the Mediator to transcription factors like NF-κB [2] [6]. For example, TNFα-induced NF-κB activation requires CDK8/19 to phosphorylate the RNPII C-terminal domain (CTD), enabling transcriptional elongation [2]. Upon CDK8/19-IN-1 treatment, this phosphorylation is suppressed, leading to premature termination of RNPII at NF-κB target genes (e.g., IL8, CXCL1) [2] [6]. Consequently, inflammatory signaling cascades are attenuated without affecting basal transcription. RNA-seq analyses of CDK8/19-knockout cells corroborate diminished responses to serum stimulation and TNFα, underscoring the compound’s role in blocking signal-inducible Mediator retargeting [6].
Table 3: Transcriptional Pathways Modulated by CDK8/19-IN-1
Pathway | Key Effector Genes | Regulatory Mechanism |
---|---|---|
NF-κB signaling | IL8, CXCL1, CXCL2 | Blocks CTD phosphorylation → RNPII pausing |
Wnt/β-catenin | MYC, CCND1 | Disrupts Mediator-β-catenin coupling* |
Stress response | GADD45A, FOS | Attenuates serum/TNFα-induced transcription |
p53 signaling | PUMA, BAX | Impairs p53-Mediator complex stabilization |
* Indirect effect via disrupted Mediator dynamics [1] [6].
Beyond catalytic activity, CDK8/19 regulate transcription through scaffolding functions within the Mediator complex. CDK8/19-IN-1 dissociates the kinase module from core Mediator, exposing binding sites for transcription factors like p53 and STAT1 [6] [8]. Proteomic studies identify 78 high-confidence phosphorylation targets of CDK8/19, including chromatin modifiers (e.g., BRD4) and RNA-processing factors [8]. Notably, ~40% of these substrates show no turnover changes upon inhibition, indicating kinase-independent stabilization of transcriptional complexes [8]. CDK8/19 also facilitate enhancer looping by recruiting cohesin to super-enhancers, a process disrupted by CDK8/19-IN-1 [7]. Additionally, the kinases scaffold interactions between Mediator and replication machinery: CDK19-cyclin C binds metazoan-specific replication factor MTBP (ortholog of yeast Sld7), linking transcription to DNA synthesis [5] [9]. Inhibition thus delays origin firing and causes incomplete genome replication, revealing a non-catalytic role in cell cycle progression.
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